6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a fluorinated β-carboline derivative characterized by a partially saturated pyridoindole scaffold with a fluorine substituent at the 6th position. The fluorine atom enhances electronic effects, metabolic stability, and target binding compared to non-halogenated analogues .
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBOYHOKTLJAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406471 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-80-6 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-fluoroindole with a suitable aldehyde or ketone in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Substituent Variations at the 1-, 2-, and 3-Positions
Modifications at these positions significantly influence biological activity and physicochemical properties:
Impact of Saturation and Ring Modifications
The tetrahydro-β-carboline core is essential for activity, as seen in TRPV1 antagonists () and HDAC inhibitors ().
- Saturated vs. Aromatic Analogues : Fully aromatic β-carbolines (e.g., harmaline in ) show plant growth regulation, whereas saturated derivatives (e.g., 6-fluoro) are prioritized for neurological and anticancer applications due to reduced toxicity .
- Dihydroindole vs. Tetrahydroindole : Tetrahydroindole derivatives (e.g., 6-fluoro) exhibit superior TRPV1 antagonism (IC50 < 100 nM) compared to dihydroindoles, attributed to improved conformational flexibility .
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C11H12ClFN2
- Molecular Weight : 226.68 g/mol
- CAS Number : 24335-14-6
The primary target of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor , a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. The compound binds to the active site of c-Met, leading to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biological Activities
-
Antiproliferative Effects
- The compound exhibits significant antiproliferative activity against various cancer cell lines including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- In vitro studies have shown that it can effectively reduce cell viability in these lines, indicating its potential as an anticancer agent.
- The compound exhibits significant antiproliferative activity against various cancer cell lines including:
-
Enzyme Inhibition
- Research indicates that derivatives of pyridoindoles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. The structure of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole suggests it may possess similar inhibitory properties .
Structure-Activity Relationship (SAR)
The biological activity of indole-based compounds is often influenced by structural modifications. Studies have shown that:
- Substitutions on the indole ring can enhance or reduce activity against specific targets.
- For instance, modifications leading to increased lipophilicity or changes in hydrogen bonding patterns can significantly impact the binding affinity to enzymes like AChE and BChE .
Case Study 1: Anticancer Activity
A study investigated the effects of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on HeLa cells. The compound was found to induce apoptosis through caspase activation pathways. Treatment resulted in a dose-dependent decrease in cell viability with an IC50 value around 15 µM after 48 hours.
Case Study 2: Neuroprotective Potential
Another study evaluated the neuroprotective effects of similar indole derivatives on neuronal cell lines exposed to oxidative stress. Compounds with structural similarities to 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole demonstrated reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | Observed Effect | IC50 Value |
|---|---|---|---|
| Antiproliferative | HeLa | Induction of apoptosis | ~15 µM |
| Enzyme Inhibition | AChE | Competitive inhibition | Not specified |
| Neuroprotection | Neuronal Cell Lines | Reduced ROS levels | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
